

ML365 stability in PBS and acetonitrile solution

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Compound of Interest

Compound Name: ML365

Cat. No.: B609156

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ML365 Stability Technical Support Center

This center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the small molecule **ML365** in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is **ML365** and what is its primary mechanism of action?

A1: **ML365** is a potent and selective small molecule inhibitor of the TASK-1 (KCNK3) two-pore domain potassium channel, with an IC₅₀ of 4 nM.^{[1][2]} It is a valuable pharmacological tool for in vitro studies to investigate the specific physiological roles of TASK-1 channels.^[1] **ML365** has also been identified as an inhibitor of the TWIK2 channel, blocking ATP-induced NLRP3 inflammasome activation.^[3]

Q2: Is there published data on the stability of **ML365** in PBS?

A2: Yes. A study evaluated the aqueous stability of **ML365** at a concentration of 10 µM in a solution of 1:1 Phosphate-Buffered Saline (PBS)/acetonitrile (pH 7.4, with 1% DMSO). The results showed that 100% of **ML365** remained detectable after 48 hours at room temperature, indicating good stability under these specific conditions.^[1]

Q3: How stable is **ML365** in pure acetonitrile?

A3: While specific stability data for **ML365** in 100% acetonitrile is not readily available in the public domain, acetonitrile is generally used as an organic solvent to isolate analytes and can

provide a stable environment for compounds, especially when chilled.[4] However, the stability of any specific compound in pure acetonitrile should be experimentally verified for the intended storage duration and temperature.

Q4: What are the typical causes of small molecule degradation in experimental solutions?

A4: Degradation can be triggered by several factors. Environmental factors include temperature, moisture (leading to hydrolysis), light (photolysis), and oxygen (oxidation).[5] Drug-related factors can include interactions with impurities, excipients, or even the packaging material.[5] For aqueous buffers like PBS, microbial contamination can also be a concern if the solution is not sterile.[6]

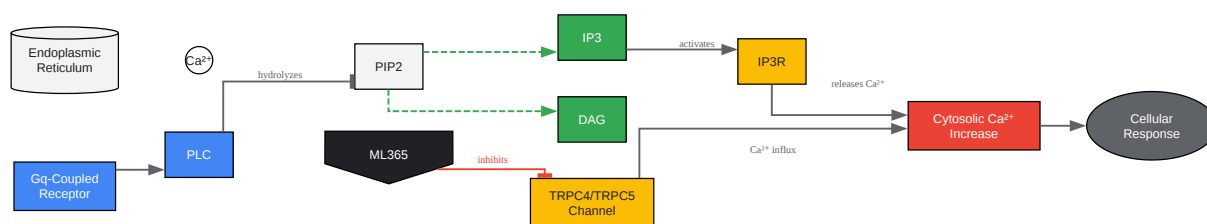
Stability Data Summary

While comprehensive kinetic data is limited, the available information on **ML365**'s stability is summarized below. Researchers should use this as a guideline and perform their own validation for specific experimental conditions.

Compound	Solvent System	Concentration	Duration	Temperature	% Remaining	Reference
ML365	1:1 PBS/Acetonitrile, pH 7.4 (1% DMSO)	10 µM	48 hours	Room Temp.	100%	[1]

Signaling Pathway Diagram

ML365 is known to inhibit TRPC4 and TRPC5 channels, which are implicated in Gq/PLC coupled signaling pathways.



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Fig 1. **ML365** inhibition of the Gq/PLC-TRPC4/5 signaling pathway.

Experimental Protocols

Protocol: Assessing **ML365** Stability via HPLC-UV

This protocol outlines a general procedure to determine the stability of **ML365** in a chosen solvent (e.g., PBS or acetonitrile) over time. This is a stability-indicating method designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.^[7]

1. Materials and Reagents:

- **ML365** powder
- Dimethyl sulfoxide (DMSO), HPLC grade
- Phosphate-Buffered Saline (PBS), sterile, pH 7.4
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, HPLC grade
- HPLC system with UV or PDA detector

- C18 reverse-phase HPLC column (e.g., 3 μ m, 100 mm x 3.0 mm)[7]
- Controlled environment chamber or incubator

2. Preparation of Solutions:

- **ML365** Stock Solution: Prepare a concentrated stock solution of **ML365** (e.g., 10 mM) in 100% DMSO.
- Test Solutions: Dilute the **ML365** stock solution to the final desired concentration (e.g., 10 μ M) in the test solvents (e.g., PBS pH 7.4, and 100% Acetonitrile). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect on the solution properties.
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Experimental Procedure:

- Time Point Zero (T=0): Immediately after preparing the test solutions, inject a sample into the HPLC system to obtain the initial concentration and peak area of **ML365**.
- Incubation: Store the test solutions under the desired storage conditions (e.g., room temperature at 25°C, or accelerated conditions at 40°C).[8] Protect samples from light if photostability is a concern.[4]
- Sampling: At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution for analysis.[8]
- HPLC Analysis: Analyze each sample using a validated gradient reverse-phase liquid chromatography (RPLC) method.[7]
 - Column: C18, 3- μ m, 100 mm x 3.0 mm i.d.
 - Column Temperature: 30°C
 - Flow Rate: 0.5 mL/min

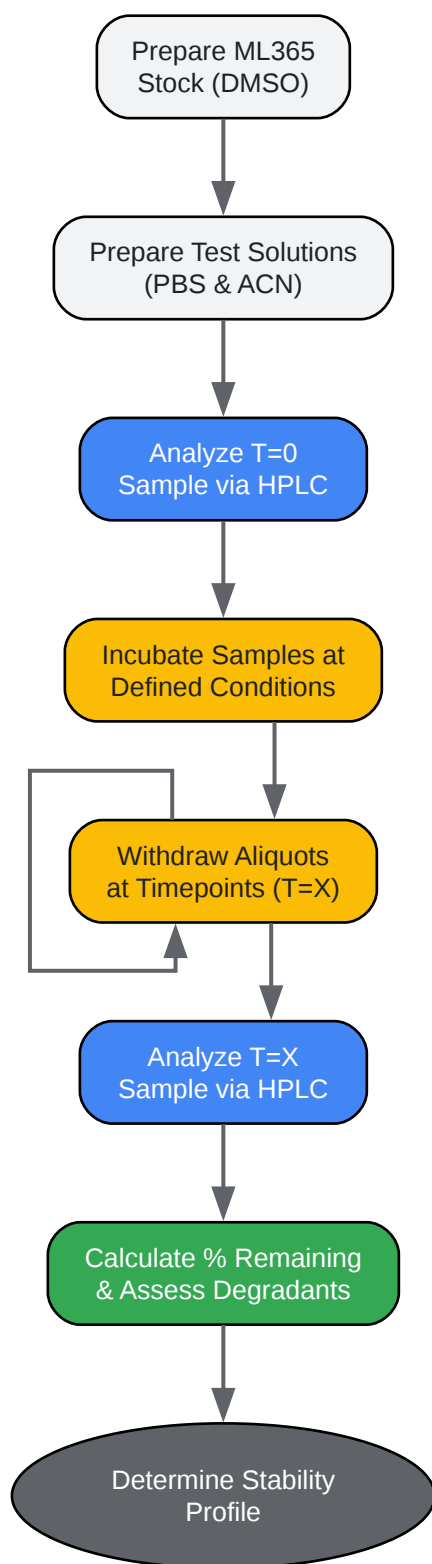
- Injection Volume: 5 µL
- UV Detection: Monitor at the λ_{max} of **ML365**.
- Gradient: Start with a broad gradient (e.g., 5% to 95% Mobile Phase B over 10 minutes) to separate the parent compound from any potential degradants.^[7]

4. Data Analysis:

- For each time point, calculate the percentage of **ML365** remaining relative to the T=0 sample using the peak area.
- % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
- Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Workflow and Troubleshooting

Experimental Workflow Diagram



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Fig 2. General workflow for an HPLC-based stability assessment.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
ML365 peak area is unexpectedly low at T=0	Solubility Issues: ML365 may have precipitated out of the aqueous buffer (PBS).	- Increase the percentage of co-solvent (e.g., DMSO, acetonitrile) if experimentally permissible.- Visually inspect the solution for any precipitate before injection.- Perform a solubility test prior to starting the full stability study.
New, unexpected peaks appear in the chromatogram	Degradation: The compound is degrading into other products.Contamination: The solvent or vial is contaminated.	- This is the expected outcome for an unstable compound. Characterize these peaks using LC-MS if possible.- Run a blank injection of the solvent to rule out contamination.
Peak shape (tailing or fronting) is poor	Column Overload: The concentration injected is too high.pH Mismatch: The sample diluent pH is very different from the mobile phase pH.Column Degradation: The HPLC column is old or has been exposed to harsh conditions.	- Dilute the sample and re-inject.- Adjust the pH of the sample diluent to be closer to that of Mobile Phase A.- Replace the HPLC column.
Compound appears unstable in PBS but stable in Acetonitrile	Hydrolysis: The amide bonds in ML365 may be susceptible to hydrolysis in the aqueous PBS environment.	- This is a valid experimental result. It indicates that for long-term storage or experiments, an organic or mixed solvent system may be preferable.- Consider performing the experiment at a lower temperature (e.g., 4°C) to slow the degradation rate in PBS. [6]

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